molecular formula C17H29NO B2427992 (2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine CAS No. 380308-61-2

(2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine

Cat. No.: B2427992
CAS No.: 380308-61-2
M. Wt: 263.425
InChI Key: MFKZMGIKZYMPME-LDADJPATSA-N
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Description

(2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine is a useful research compound. Its molecular formula is C17H29NO and its molecular weight is 263.425. The purity is usually 95%.
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Properties

IUPAC Name

(NE)-N-[1-(3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-12(18-19)9-14-10-13-7-6-8-16(2,3)15(13)11-17(14,4)5/h14,19H,6-11H2,1-5H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKZMGIKZYMPME-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1CC2=C(CC1(C)C)C(CCC2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1CC2=C(CC1(C)C)C(CCC2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine is a derivative of naphthalene and has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound by examining its pharmacological properties, toxicological data, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a hydroxylamine functional group attached to a propanamine backbone and a bulky tetramethyl-octahydronaphthalene moiety. This unique structure may influence its interaction with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activity. The presence of the hydroxylamine group is believed to contribute to radical scavenging capabilities. In vitro studies have shown that related naphthalene derivatives can reduce oxidative stress markers in various cell lines.

Enzyme Inhibition

Naphthalene derivatives are known to interact with several enzymes. Preliminary studies suggest that This compound may inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Cytotoxicity and Anticancer Activity

A study investigating the cytotoxic effects of various naphthalene derivatives reported that some compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells. The mechanism of action may involve apoptosis induction through mitochondrial pathways. Further research is needed to establish the efficacy of this specific compound in cancer models.

Acute Toxicity

Toxicity studies on related compounds indicate low acute toxicity levels. For instance, similar naphthalene derivatives have shown LD50 values greater than 5000 mg/kg in rodent models. Such findings suggest that This compound may also possess a favorable safety profile.

Dermal Sensitization

Studies assessing skin sensitization potential have shown mixed results for naphthalene derivatives. While some exhibit moderate sensitization potential (EC3 values around 6.07%), others do not induce significant reactions in human patch tests. This variability underscores the need for comprehensive dermatological evaluations of this compound.

Case Study 1: Antioxidant Activity

In a controlled experiment involving cell cultures treated with oxidative agents (e.g., hydrogen peroxide), the application of This compound resulted in a significant reduction of reactive oxygen species (ROS) levels compared to untreated controls. This suggests a potent antioxidant effect.

Case Study 2: Enzyme Interaction

A pharmacokinetic study demonstrated that co-administration of this compound with standard chemotherapy agents altered their metabolism significantly in liver microsomes from rat models. This interaction warrants further investigation to understand its implications for drug-drug interactions in clinical settings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.